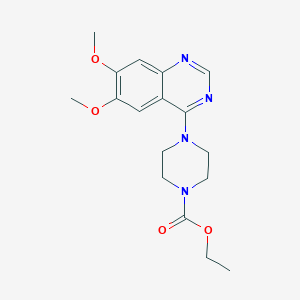![molecular formula C12H12N2OS B7543000 2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile](/img/structure/B7543000.png)
2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile, also known as AZD-1152, is a small molecule inhibitor that targets the Aurora kinases. Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of cell division. AZD-1152 has shown promising results in preclinical studies as a potential anticancer agent.
Wirkmechanismus
2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile targets the Aurora kinases, which are involved in the regulation of cell division. Specifically, 2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile inhibits Aurora kinase B, which plays a crucial role in the separation of chromosomes during mitosis. Inhibition of Aurora kinase B leads to the formation of polyploid cells, which are unable to divide and eventually undergo apoptosis. 2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile has also been shown to inhibit other kinases, such as FLT3 and JAK2, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. 2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile has also been shown to enhance the immune response to cancer, which may contribute to its anticancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical models of cancer, which provides a wealth of data for researchers. However, 2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile has several limitations. It has poor solubility in aqueous solutions, which may limit its use in certain assays. In addition, it has been shown to have off-target effects on other kinases, which may complicate data interpretation.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile. One area of research is the development of more potent and selective inhibitors of Aurora kinase B. Another area of research is the identification of biomarkers that can predict response to 2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile. Finally, the combination of 2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile with other anticancer agents, such as immunotherapies, may enhance its efficacy and broaden its clinical utility.
Conclusion:
In conclusion, 2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile is a promising small molecule inhibitor that targets the Aurora kinases. It has shown significant anticancer activity in preclinical models of cancer and has several advantages for lab experiments. However, it also has several limitations that need to be addressed. Future research directions include the development of more potent and selective inhibitors, the identification of biomarkers, and the combination with other anticancer agents.
Synthesemethoden
The synthesis of 2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile involves several steps, including the formation of the bicyclic ring system, the introduction of the thiophene ring, and the attachment of the cyano group. The final product is obtained through a series of purification steps. The synthesis of 2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile has been described in detail in several publications, including a patent by AstraZeneca.
Wissenschaftliche Forschungsanwendungen
2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of a wide range of cancer cell lines, including leukemia, lymphoma, breast cancer, and lung cancer. In vivo studies have demonstrated that 2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile can significantly reduce tumor growth in mouse models of cancer. 2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile has also been shown to enhance the efficacy of other anticancer agents, such as taxanes and gemcitabine.
Eigenschaften
IUPAC Name |
2-(2-azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c13-6-9-3-4-16-11(9)12(15)14-7-8-1-2-10(14)5-8/h3-4,8,10H,1-2,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHQNUWJDQRMSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2C(=O)C3=C(C=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-morpholin-4-ylmethanone](/img/structure/B7542919.png)
![1-(4-methylbenzoyl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxamide](/img/structure/B7542923.png)

![4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-6,7-dimethoxyquinazoline](/img/structure/B7542941.png)
![5-bromo-N-[(2,3-dichlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7542950.png)
![N-[1-(3-methylbutanoyl)piperidin-4-yl]-2H-triazole-4-carboxamide](/img/structure/B7542959.png)
![6-(2-fluorophenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B7542969.png)

![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-3-cyanothiophene-2-carboxamide](/img/structure/B7542995.png)

![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N'-[6-(trifluoromethyl)pyridin-3-yl]ethanediamide](/img/structure/B7543007.png)


![N-cyclopropyl-1-[2-(2H-indazol-3-yl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7543026.png)